N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(ethylsulfanyl)benzamide
Description
This compound features a benzamide core with a tetrazole ring substituted at the 1-position with a 4-chlorophenyl group and a methyl linker. The 2-position of the benzamide is modified with an ethylsulfanyl (thioether) group. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and hydrogen-bonding capabilities, which may enhance binding to biological targets.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-2-25-15-6-4-3-5-14(15)17(24)19-11-16-20-21-22-23(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZQXGOMYKINEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(ethylsulfanyl)benzamide is a complex organic compound characterized by its tetrazole ring and ethylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The structural features of this compound suggest various mechanisms of action that contribute to its therapeutic potential.
Structural Characteristics
The compound features several key structural components:
- Tetrazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Chlorophenyl Group : Enhances the lipophilicity and biological activity of the compound.
- Ethylsulfanyl Group : May contribute to the modulation of biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
| Activity | Description |
|---|---|
| Antimicrobial | Compounds with tetrazole rings often show effectiveness against various pathogens. |
| Anticancer | Similar compounds have demonstrated inhibitory effects on cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit kinases and other enzymes critical in various biochemical pathways. |
Case Studies
- Anticancer Activity : A study on related tetrazole compounds showed promising results against glioblastoma cell lines. The compound exhibited low micromolar activity against kinase AKT2/PKBβ, which is significant in oncogenic signaling pathways .
- Antimicrobial Properties : Research on sulfonamide derivatives indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that the presence of a sulfonamide group enhances efficacy .
- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities revealed that related compounds demonstrated strong inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The tetrazole ring can mimic certain biological molecules, allowing it to interfere with enzymatic functions.
- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, contributing to its anticancer and antimicrobial properties.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step processes that include the formation of intermediates and coupling reactions. It has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
- Biochemical Probes : For studying enzyme functions and interactions in cellular systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
*Activity inferred from structural analogs.
Key Structural Differences and Implications
- Tetrazole vs. Triazole/Triazolyl Groups : The target compound’s tetrazole ring (five-membered, four nitrogen atoms) offers greater metabolic stability compared to triazoles (e.g., Tebuconazole), which may enhance environmental persistence or prolonged efficacy .
- However, Fluopyram’s pyridine ring with trifluoromethyl groups introduces strong electronegativity, likely enhancing target-binding affinity compared to the tetrazole in the target compound .
- In contrast, Sulfentrazone’s sulfonamide group adds polarity, favoring herbicidal soil mobility .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely higher than Sulfentrazone (due to ethylsulfanyl vs. sulfonamide) but lower than Fluopyram (trifluoromethyl groups are highly lipophilic).
Research Methodologies and Data Sources
- X-ray Crystallography : The compound in was analyzed using SHELX software (single-crystal X-ray, R factor = 0.051), a method applicable to the target compound for structural validation .
- Regulatory Context : Fluopyram and Tebuconazole are regulated under U.S. trade laws (CAS numbers specified), highlighting their commercial significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
